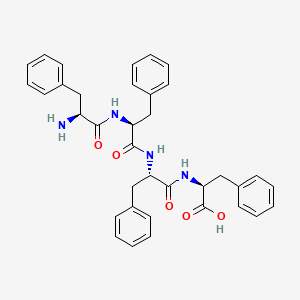

H-Phe-Phe-Phe-Phe-OH

描述

“H-Phe-Phe-Phe-Phe-OH” is a short peptide composed of four phenylalanine (Phe) amino acids . It has a self-assembled structure, which can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .

Synthesis Analysis

The synthesis of “this compound” and similar structures has been a focus due to their unique morphological structure and potential applications in biomaterial chemistry, sensors, and bioelectronics . The self-assembly of free and protected diphenylalanine scaffolds has resulted in interesting tubular, vesicular, or fibrillar morphologies .Molecular Structure Analysis

The molecular structure of “this compound” is influenced by several factors including hydrophobic and hydrogen bonding properties. The self-sorting due to hydrogen bonding, van der Waals force, and π–π interactions, generates monodisperse nano-vesicles from these peptides .Chemical Reactions Analysis

The chemical reactions of “this compound” are primarily driven by its self-assembled structure. This structure can be assembled into an ordered autofluorescent elongated structure, showing mechanochromic properties .科学研究应用

羟基自由基特异性探针在黄铁矿浆料中苯丙氨酸是 H-Phe-Phe-Phe-Phe-OH 的一种成分,已被用于监测黄铁矿浆料中羟基自由基 (.OH) 的形成动力学。这对于理解生物和生态系统中活性氧的形成和归宿非常重要,这可能对健康和环境工程产生影响 (Fisher, Schoonen, & Brownawell, 2012)。

生物材料化学中的自组装纳米结构短肽二苯丙氨酸基序是 this compound 的一部分,显示出独特的形态结构,可用于生物材料化学、传感器和生物电子学。其自组装特性已被研究,展示了构建新型功能性纳米结构的潜力 (Datta, Tiwari, & Ganesh, 2018)。

涉及芳香族氨基酸的氢键比较涉及芳香族氨基酸(包括苯丙氨酸)的不同类型的氢键的研究,提供了对蛋白质结构和稳定性的见解。这些研究对于理解生物系统中的分子相互作用至关重要 (Scheiner, Kar, & Pattanayak, 2002)。

羟基自由基与苯丙氨酸的反应使用密度泛函理论对羟基自由基与 L-苯丙氨酸(this compound 的构建模块)的反应进行了建模。这项研究有助于理解苯丙氨酸在不同环境中的反应性,这与研究生物系统中的氧化应激有关 (Galano & Cruz-Torres, 2008)。

光催化制氢研究光催化制氢 (PHE) 的研究探索了科学合作中的跨学科交互,为能源和环境解决方案的创新发展做出了贡献。这项研究是推进可再生能源技术的基础 (Yao, Hu, Zou, & Qu, 2022)。

作用机制

Target of Action

H-Phe-Phe-Phe-Phe-OH, also known as PHE-PHE-PHE-PHE ACETATE, is a peptide composed of four phenylalanine molecules . Phenylalanine is an essential amino acid and the precursor for the amino acid tyrosine

Mode of Action

The Phe-Phe motif, a key component of this compound, is known to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is a crucial aspect of the compound’s interaction with its targets.

Biochemical Pathways

The compound, being a peptide of phenylalanine, is involved in the biochemical pathways of phenylalanine and tyrosine . Phenylalanine is a precursor of catecholamines in the body . .

Result of Action

Molecules based on the phe-phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

安全和危害

未来方向

The future directions of “H-Phe-Phe-Phe-Phe-OH” research are likely to focus on its potential applications in biomaterial chemistry, sensors, and bioelectronics. The unique morphological structure of this peptide and its self-assembled nanostructures offer promising opportunities for the development of next-generation nanomedicines .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H38N4O5/c37-29(21-25-13-5-1-6-14-25)33(41)38-30(22-26-15-7-2-8-16-26)34(42)39-31(23-27-17-9-3-10-18-27)35(43)40-32(36(44)45)24-28-19-11-4-12-20-28/h1-20,29-32H,21-24,37H2,(H,38,41)(H,39,42)(H,40,43)(H,44,45)/t29-,30-,31-,32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNPEPZWJBIJCK-YDPTYEFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H38N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

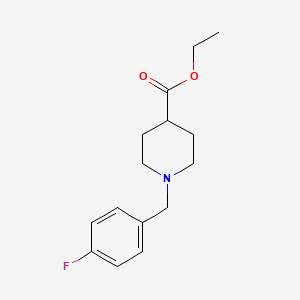

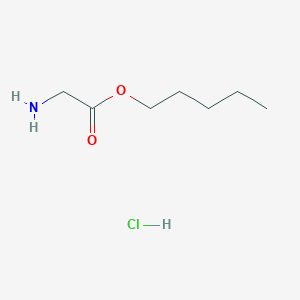

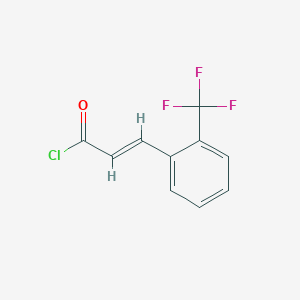

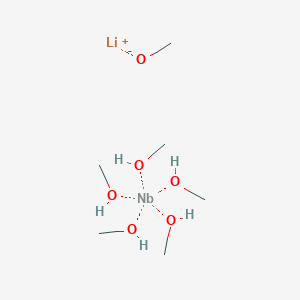

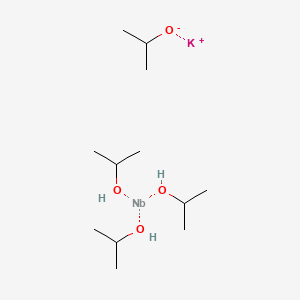

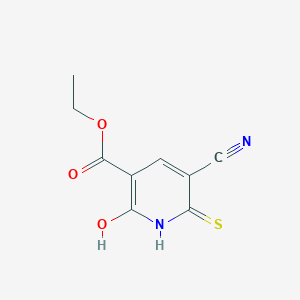

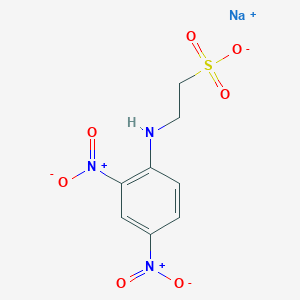

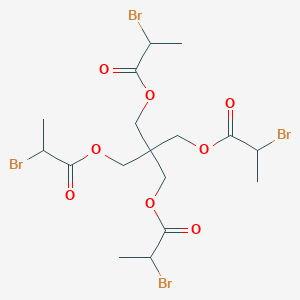

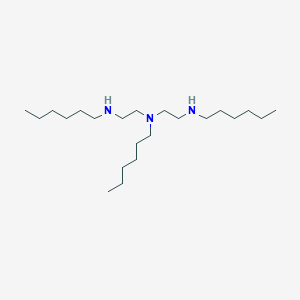

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

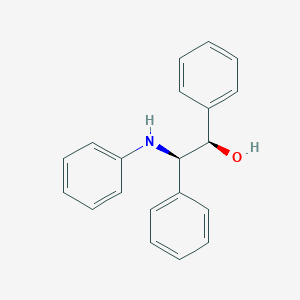

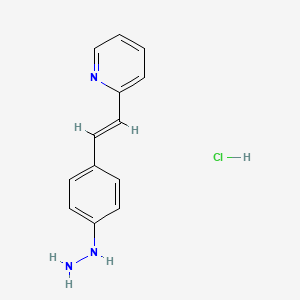

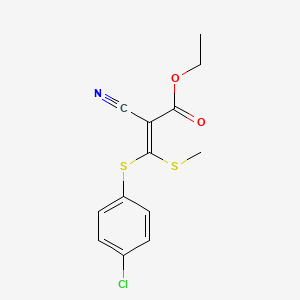

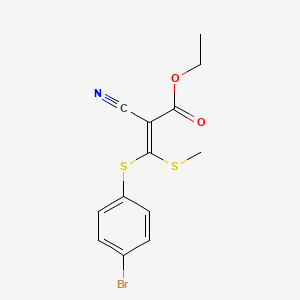

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。